![molecular formula C44H32N2O2 B2846092 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde CAS No. 1042941-53-6](/img/structure/B2846092.png)

2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

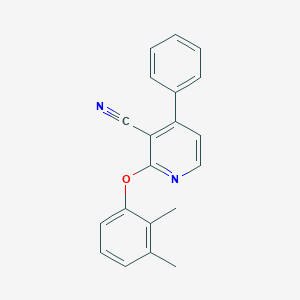

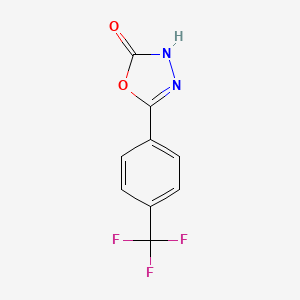

Molecular Structure Analysis

The molecular structure of 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 64 bonds. There are 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 aldehydes (aromatic), and 2 tertiary amines (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde include its molecular weight of 468.54516 g/mol and its chemical formula of C32H24N2O2 .Scientific Research Applications

Photoluminescent Properties

A novel diphenylamino substituted 2-phenylpyridine derivative was synthesized, with its structure confirmed by elementary analysis and 1HNMR . The emission and absorption spectroscopies of three phosphorescent ligands in dichloromethane were studied . The electron-donating diphenylamino group is often used as the unit of hole transporting materials . When this group is introduced into 2-phenylpyridine, the π-conjugation on the flexible frameworks enhances the electron donation to the 2-phenylpyridine chelates, and the band gap between the HOMO and LUMO energy levels is strongly decreased . The red shift is attributed to the resonance effect of the diphenylamino substituent .

Two-Photon Cellular Imaging

2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl) fumaronitrile (TPE-TPA-FN or TTF), which possesses aggregation-induced emission (AIE) characteristic, is doped in organically modified silica (ORMOSIL) nanoparticles . The fluorescent and biocompatible nanoprobes were then utilized for in vitro imaging of HeLa cells . Two-photon fluorescence microscopy clearly illustrated that the nanoparticles have the capacity of nucleus permeability, as well as cytoplasm staining towards tumor cells .

properties

IUPAC Name |

2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N2O2/c47-31-35-30-44(34-23-27-42(28-24-34)46(39-17-9-3-10-18-39)40-19-11-4-12-20-40)36(32-48)29-43(35)33-21-25-41(26-22-33)45(37-13-5-1-6-14-37)38-15-7-2-8-16-38/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSFMFPIJSMIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4''-Bis(diphenylamino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2846009.png)

![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)

![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)

![ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)

![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)

![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2846025.png)